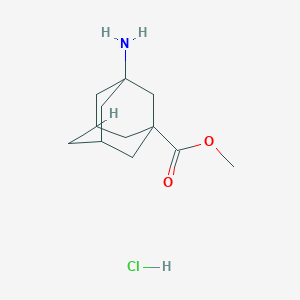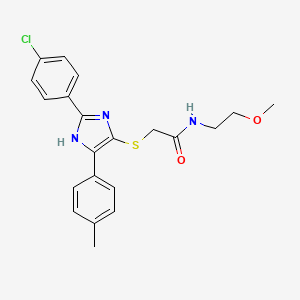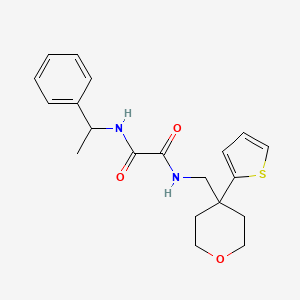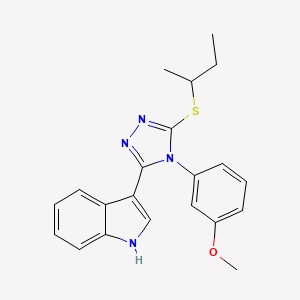
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride
Overview
Description
“Methyl 3-aminoadamantane-1-carboxylate Hydrochloride” (CAS Number: 80110-35-6) is a chemical compound that has gained significant attention in multiple fields of scientific research due to its diverse properties and potential applications. It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of “Methyl 3-aminoadamantane-1-carboxylate Hydrochloride” is C12H20ClNO2 . The InChI code is 1S/C12H19NO2.ClH/c1-15-11(14)10-9-3-7-2-8(4-9)6-12(10,13)5-7;/h7-10H,2-6,13H2,1H3;1H .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-aminoadamantane-1-carboxylate Hydrochloride” is 245.75 . Unfortunately, the specific physical and chemical properties such as boiling point, melting point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Structural Analysis
- Methyl 3,5,7-trifluoroadamantane-1-carboxylate, a key intermediate for the synthesis of trifluoroamantadine, was synthesized through electrochemical fluorination, highlighting its significance in creating fluorinated adamantane derivatives (Monoi & Hara, 2012).
- Optically active fluoroadamantane derivatives, prepared from enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, demonstrate the potential of such compounds in developing new adamantane-based pharmaceuticals (Aoyama & Hara, 2013).
Biological Activity and Potential Therapeutic Uses
- Amino acetate functionalized Schiff base organotin(IV) complexes, which include adamantane derivatives, have been studied for their potential as anticancer drugs, showing significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
- Adamantane-oxalamide derivatives, including N,N′-bis(3-aminoadamantane-1-carboxylic acid methyl ester)oxalamide, have been synthesized and structurally characterized, hinting at their potential use in creating molecular channels (Basarić et al., 2007).
- Aminoadamantane derivatives of nitroxyl free radical have been synthesized and evaluated for their antioxidant activity, indicating possible applications in the treatment of Parkinsonian syndromes (Skolimowski et al., 2003).
Chemical Synthesis and Process Development
- The development of a high-yielding, scalable process for the preparation of 2-aminoadamantane-2-carboxylic acid, a geminal functionalized amino acid with interesting biological activity, showcases the industrial synthesis potential of such compounds (Battilocchio et al., 2012).
properties
IUPAC Name |
methyl 3-aminoadamantane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11;/h8-9H,2-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXYKQPNBFHSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-aminoadamantane-1-carboxylate Hydrochloride | |
CAS RN |
80110-35-6 | |
| Record name | methyl 3-aminoadamantane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2364186.png)
![N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanesulfonamide](/img/structure/B2364187.png)
![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)


![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![Ethyl (E)-3-[4-(4-bromophenyl)phenyl]prop-2-enoate](/img/structure/B2364203.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)

